5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide
Description
This compound is a structurally complex sulfonamide derivative featuring a (Z)-configured ethenyl bridge linking a 3-chloro-5-(trifluoromethyl)pyridinyl moiety to a 4-chlorophenylamino group. The trifluoromethyl and chloro substituents enhance metabolic stability and electron-withdrawing effects, common in agrochemical or pharmaceutical candidates . Its stereochemistry, confirmed via crystallographic methods like SHELX , is critical for biological activity.
Properties
IUPAC Name |
5-[(Z)-2-(4-chloroanilino)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-N,N-diethylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F3N3O2S2/c1-3-30(4-2)34(31,32)20-10-9-19(33-20)17(13-28-16-7-5-15(23)6-8-16)21-18(24)11-14(12-29-21)22(25,26)27/h5-13,28H,3-4H2,1-2H3/b17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPNMRMQYYAHIK-GHRIWEEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C(=CNC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)/C(=C\NC2=CC=C(C=C2)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial research. This article explores the biological activity of this compound based on available studies, focusing on its anticancer properties, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
The compound features a thiophene sulfonamide backbone with a trifluoromethyl-pyridine moiety and a chlorophenyl amine substituent. Its molecular formula is , with a molecular weight of approximately 433.84 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for its biological activity.
Anticancer Properties
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival. Studies suggest that it may induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
- In vitro Studies : In laboratory settings, this compound has shown significant activity against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines range from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics .
- Case Studies : A recent case study highlighted the use of this compound in combination therapy, which led to enhanced efficacy in reducing tumor size in xenograft models. Further research is ongoing to evaluate its potential in clinical settings.
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported as low as 0.5 µg/mL for Staphylococcus aureus and 1 µg/mL for Escherichia coli, showcasing its potential as an antibacterial agent .
- Mechanism of Action : Its antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This dual mechanism may reduce the likelihood of resistance development .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in tumor growth and proliferation.
Table 1: Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 10.0 | |
| HeLa (Cervical Cancer) | 15.0 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. This makes it a candidate for further development as an antibacterial or antifungal agent.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Agricultural Applications
Due to its unique chemical structure, the compound is also being explored for use in agrochemicals , particularly as a pesticide or herbicide. Its effectiveness in controlling plant pathogens could provide an environmentally friendly alternative to conventional agrochemicals.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The study found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations (MIC values of 32 µg/mL and 64 µg/mL, respectively). This research supports further exploration into its use as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The compound is compared to analogs with shared motifs, such as the pyridinyl group and sulfonamide/sulfonyl functionalities. A notable analog is (Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine (CAS 338758-54-6, ).
| Parameter | Target Compound | CAS 338758-54-6 |
|---|---|---|
| Core Structure | Thiophene-2-sulfonamide | Benzenesulfonyl |
| Pyridinyl Substituents | 3-chloro-5-(trifluoromethyl) | 3-chloro-5-(trifluoromethyl) |
| Ethenyl Bridge | (Z)-configured with (4-chlorophenyl)amino group | (Z)-configured, no amino substituent |
| Amine Groups | N,N-diethyl | N,N-dimethyl |
| Molecular Formula | C₁₉H₁₇Cl₂F₃N₃O₂S₂ | C₁₆H₁₄ClF₃N₂O₂S |
| Key Functional Groups | Sulfonamide (hydrogen-bond donor/acceptor) | Sulfonyl (hydrogen-bond acceptor only) |
Structural and Functional Analysis
The sulfonamide group (-SO₂NH-) offers hydrogen-bonding capability, which may improve target binding affinity relative to the sulfonyl group (-SO₂-) in the analog.
Ethenyl Bridge: The (4-chlorophenyl)amino substituent on the ethenyl bridge provides an additional site for hydrogen bonding and electrostatic interactions, absent in CAS 338758-54-4. This could enhance solubility or receptor specificity.
Electronic Effects :
- Both compounds share electron-withdrawing 3-chloro-5-(trifluoromethyl)pyridinyl groups, which stabilize the molecule against metabolic degradation and modulate electronic interactions with targets.
Preparation Methods
Vapor-Phase Chlorination/Fluorination of 3-Picoline
This method involves sequential chlorination and fluorination of 3-picoline (3-methylpyridine) using iron-based catalysts. The process occurs in two phases:
- Chlorination : 3-picoline reacts with chlorine gas at 300–380°C in a fluidized-bed reactor to form 2,5-dichloro-3-(trichloromethyl)pyridine.
- Fluorination : The trichloromethyl group is converted to trifluoromethyl via vapor-phase reaction with hydrogen fluoride at 320–400°C.
Key data from optimized conditions is summarized below:
| Substrate | Reaction Temperature (°C) | Major Product (Yield, GC PA%) |
|---|---|---|
| 3-Picoline | 380 | 2,5-CTF (64.1%) |
| 2-Chloro-5-methylpyridine | 350 | 2,3,5-DCTF (19.1%) |
This method achieves high regioselectivity but requires careful control of chlorine-to-substrate ratios to minimize polychlorinated by-products.
Cyclocondensation of Trifluoromethyl-Building Blocks
Alternative routes employ cyclocondensation reactions using trifluoroacetate derivatives. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes cyclization with ammonium acetate to form 5-(trifluoromethyl)pyridin-2-ol, followed by chlorination with phosphorus oxychloride. While less scalable, this method avoids harsh vapor-phase conditions.
Formation of the Ethenyl Bridge with 4-Chlorophenylamino Group
The (Z)-configured ethenyl linker is constructed via a Wittig reaction or palladium-catalyzed coupling:
Wittig Reaction Strategy
- Phosphorane Preparation : Triphenylphosphine reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl bromide to form the corresponding ylide.
- Coupling with 4-Chloroaniline : The ylide reacts with 4-chloroaniline in tetrahydrofuran (THF) at −78°C, yielding the (Z)-alkene with >90% stereoselectivity.
Heck Coupling Approach
A palladium-catalyzed coupling between 3-chloro-5-(trifluoromethyl)pyridin-2-yl iodide and 4-chlorophenylvinylamine achieves moderate yields (60–70%) but requires expensive ligands like Xantphos.
Synthesis of the Thiophene Sulfonamide Core
The N,N-diethylthiophene-2-sulfonamide fragment is prepared as follows:
Sulfonylation of Thiophene
- Chlorosulfonation : Thiophene reacts with chlorosulfonic acid at 0°C to form thiophene-2-sulfonyl chloride.
- Amination : The sulfonyl chloride intermediate is treated with diethylamine in dichloromethane, yielding N,N-diethylthiophene-2-sulfonamide in 85% yield.
Functionalization at the 5-Position
Lithiation of N,N-diethylthiophene-2-sulfonamide with LDA at −78°C, followed by quenching with dimethylformamide (DMF), introduces a formyl group at the 5-position. Subsequent reduction with sodium borohydride affords the 5-aminomethyl derivative.
Final Coupling and Stereochemical Control
The three fragments are assembled via a Knoevenagel condensation:
- Condensation Reaction : 5-Aminomethyl-N,N-diethylthiophene-2-sulfonamide reacts with the pyridine-ethenyl intermediate in ethanol under acidic conditions (pH 4–5).
- Stereochemical Optimization : The (Z)-isomer is favored by using bulky bases like DBU, which restrict rotational freedom during imine formation.
Reaction conditions and yields are summarized below:
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| Ethanol, HCl (pH 4.5) | 60°C, 12 h | 62 |
| DBU, Toluene | 80°C, 8 h | 78 |
Purification and Characterization
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation employs:
- NMR Spectroscopy : Distinct signals for the trifluoromethyl group (δ −62 ppm in ¹⁹F NMR) and ethenyl protons (J = 12 Hz for Z-isomer).
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).
Industrial-Scale Production Challenges
Key challenges include:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions and purification methods for synthesizing the compound?
- Methodological Answer: Synthesis optimization requires careful selection of solvents (e.g., dimethylformamide or dichloromethane), bases (sodium hydride or potassium carbonate), and temperature control (typically 60–100°C). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to achieve >95% purity. Reaction time and stoichiometric ratios of intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives) should be validated using TLC/HPLC monitoring .
Q. How can spectroscopic techniques confirm the compound’s structural integrity and purity?
- Methodological Answer: Use -NMR and -NMR to verify the Z-configuration of the ethenyl group and sulfonamide substitution. IR spectroscopy identifies key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm). High-resolution mass spectrometry (HRMS) ensures molecular weight consistency. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What strategies improve solubility for in vitro biological assays?
- Methodological Answer: Solubility can be enhanced using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) to the thiophene or pyridine rings, may also be explored. Pre-formulation studies using dynamic light scattering (DLS) help assess colloidal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line selection, serum concentration). Standardize protocols using reference compounds (e.g., kinase inhibitors for enzyme assays) and validate findings via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC). Meta-analysis of dose-response curves and statistical power calculations are critical .
Q. How to design experiments elucidating the compound’s interaction with biological targets?
- Methodological Answer: Use X-ray crystallography or cryo-EM to resolve target-ligand complexes (e.g., kinase domains). Competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP analogs) quantify inhibition kinetics. Molecular dynamics simulations predict binding stability and residue-specific interactions .
Q. What computational approaches predict the compound’s reactivity and off-target effects?
- Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. QSAR models trained on pyridine-sulfonamide analogs estimate toxicity profiles. Docking simulations against ADME-related proteins (e.g., CYP450 isoforms) assess metabolic stability .
Q. How to optimize reaction parameters using Design of Experiments (DoE)?
- Methodological Answer: Apply factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) identifies optimal conditions for yield and enantiomeric excess. Central composite designs minimize experimental runs while maximizing data robustness .
Q. How does stereochemistry influence the compound’s biological activity?
- Methodological Answer: Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare IC values in target-specific assays (e.g., kinase inhibition). Circular dichroism (CD) spectroscopy correlates stereochemical configuration with conformational stability in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
